1,2-Dihydrobruceajavanin A

apotirucallane triterpenoid structural elucidation molecular formula differentiation

1,2-Dihydrobruceajavanin A (CAS 161043-66-9 for the unsaturated analog; synonym dihydrobruceajavanin A) is an apotirucallane-type triterpenoid with molecular formula C34H50O7 (MW 570.80 g/mol), first isolated from the stems of Brucea javanica (Simaroubaceae), a traditional antimalarial plant used in Bengkulu, Sumatra, Indonesia. It belongs to the limonoid subclass of highly oxygenated triterpenoids and is distinguished from its closest structural analog, bruceajavanin A (C34H48O7, MW 568.70), by saturation of the C-1/C-2 bond in ring A.

Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
Cat. No. B1249712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrobruceajavanin A
Synonyms1,2-dihydrobruceajavanin A
dihydrobruceajavanin A
Molecular FormulaC34H50O7
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(=O)CCC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C
InChIInChI=1S/C34H50O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,20-22,24-25,27-29H,10,12-17H2,1-9H3/t20-,21-,22+,24+,25-,27+,28-,29-,32-,33+,34-/m0/s1
InChIKeyVXQBJZLNZQLKCS-DAMXAWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydrobruceajavanin A: Structural Identity and Baseline Profile of an Apotirucallane-Type Triterpenoid from Brucea javanica Stems


1,2-Dihydrobruceajavanin A (CAS 161043-66-9 for the unsaturated analog; synonym dihydrobruceajavanin A) is an apotirucallane-type triterpenoid with molecular formula C34H50O7 (MW 570.80 g/mol), first isolated from the stems of Brucea javanica (Simaroubaceae), a traditional antimalarial plant used in Bengkulu, Sumatra, Indonesia [1]. It belongs to the limonoid subclass of highly oxygenated triterpenoids and is distinguished from its closest structural analog, bruceajavanin A (C34H48O7, MW 568.70), by saturation of the C-1/C-2 bond in ring A [2]. The compound has also been isolated from Samadera madagascariensis leaves, indicating broader chemotaxonomic distribution within Simaroubaceae [3]. Unlike the potently cytotoxic quassinoids co-occurring in B. javanica, apotirucallane-type triterpenoids including the bruceajavanins exhibit a markedly different biological profile characterized by the absence of significant cytotoxicity (IC50 > 10 µM against HL-60 and A-549 cell lines) [4].

Apotirucallane triterpenoid probe for antimalarial mechanism studies (P. falciparum K1)
Class-level low-cytotoxicity context in tested cell lines, distinct from co-occurring quassinoids
Stem-tissue chemotaxonomic marker for B. javanica extract authentication

Why Generic Substitution of 1,2-Dihydrobruceajavanin A with In-Class Analogs Fails: Structural and Pharmacological Evidence


Generic substitution of 1,2-dihydrobruceajavanin A with other Brucea-derived compounds is scientifically unsupportable due to critical structural and pharmacological divergences. First, within the bruceajavanin series, the C-1/C-2 saturation state directly differentiates 1,2-dihydrobruceajavanin A (C34H50O7) from bruceajavanin A (C34H48O7), with a ΔMW of 2.10 Da reflecting the loss of the α,β-unsaturated ketone moiety—a structural feature known to influence Michael acceptor reactivity and target engagement [1]. Second, and more critically, apotirucallane-type triterpenoids as a class exhibit a fundamentally distinct pharmacological profile from quassinoids: whereas quassinoids such as bruceine A and brusatol are potently cytotoxic (IC50 values in low nanomolar to low micromolar ranges against multiple cancer cell lines), apotirucallane triterpenoids including the bruceajavanins are essentially inactive against HL-60 and A-549 tumor cells (IC50 > 10 µM) [2]. Third, the plant tissue of origin—stems versus fruits—determines the relative abundance of apotirucallane triterpenoids versus quassinoids, meaning that extract standardization strategies must be compound-class-specific [3]. These differences preclude any assumption of functional interchangeability.

Risk
Unsaturated analog (bruceajavanin A) differs in C-1/C-2 saturation state; may alter reactivity and detection, not a direct analytical substitute.
Risk
Quassinoid co-metabolites (e.g., bruceine, brusatol) exhibit potent cytotoxicity; class mismatch precludes functional interchangeability.
Risk
Plant tissue source (stems vs. fruits) determines apotirucallane vs. quassinoid enrichment; fruit-derived extracts may introduce undesired cytotoxicity.

1,2-Dihydrobruceajavanin A: Quantitative Differentiation Evidence Guide for Scientific Procurement


Structural Differentiation from Bruceajavanin A: C-1/C-2 Saturation Quantified by Molecular Formula and Mass

1,2-Dihydrobruceajavanin A is the C-1/C-2 saturated analog of bruceajavanin A. The structural difference is objectively defined by the molecular formula: C34H50O7 for 1,2-dihydrobruceajavanin A versus C34H48O7 for bruceajavanin A, corresponding to a monoisotopic mass difference of 2.01565 Da [1]. In the SMILES notation, bruceajavanin A contains the α,β-unsaturated ketone fragment C(=O)C=CC, whereas 1,2-dihydrobruceajavanin A contains the saturated ketone fragment C(=O)CCC [2]. This saturation eliminates the electrophilic Michael acceptor site present in bruceajavanin A, which has implications for covalent target engagement, metabolic stability, and UV chromophore properties relevant to analytical detection [3].

C-1/C-2 Saturation
Head-to-head
C34H50O7 vs. C34H48O7; ΔMW 2.10 g/mol; loss of α,β-unsaturated ketone
Supports unambiguous analytical differentiation; distinct reactivity
Michael acceptor reactivity absent in saturated form
apotirucallane triterpenoid structural elucidation molecular formula differentiation

Cytotoxicity Profile: Apotirucallane Triterpenoids (IC50 > 10 µM) Versus Quassinoids (IC50 in Low nM to µM Range)

A systematic cytotoxicity evaluation of 14 apotirucallane-type triterpenoids (brujavanones A–N) and four known quassinoids isolated from Brucea javanica demonstrated that all apotirucallane triterpenoids were inactive against human promyelocytic leukemia HL-60 cells and human lung adenocarcinoma A-549 cells, with IC50 values uniformly exceeding 10 µM [1]. This is in stark contrast to the potent cytotoxicity of co-occurring quassinoids such as bruceine A, bruceine B, and brusatol, which typically exhibit IC50 values in the low nanomolar to low micromolar range against multiple cancer cell lines including KB, MCF-7, and PANC-1 cells . Although 1,2-dihydrobruceajavanin A itself was not individually tested in this panel, it belongs to the same apotirucallane structural class as the brujavanones and shares their core scaffold, supporting class-level inference of negligible cytotoxicity [2].

Cytotoxicity Profile
Class-level
Apotirucallane class IC50 >10 µM (HL-60, A-549); quassinoids low nM to µM
Reported negligible cytotoxicity context for apotirucallane triterpenoids
1,2-Dihydrobruceajavanin A not individually tested; class inference
cytotoxicity apotirucallane vs quassinoid HL-60 A-549 therapeutic window

Antiplasmodial Activity Against Chloroquine-Resistant Plasmodium falciparum K1: Shared Profile with Bruceajavanin A

In the original isolation study, both 1,2-dihydrobruceajavanin A (2) and bruceajavanin A (1) were demonstrated to inhibit the growth of cultured Plasmodium falciparum K1, a chloroquine-resistant strain [1]. This strain is a clinically relevant model for drug-resistant malaria. Notably, bruceajavanin B (3), which differs by having a methoxy group at C-2' of the tetrahydrofuran ring instead of an acetoxy group (C33H48O6 vs C34H50O7), was not reported to possess antiplasmodial activity in this study, suggesting that the C-2' acetoxy substitution may be important for activity [2]. The shared antiplasmodial phenotype between 1,2-dihydrobruceajavanin A and bruceajavanin A indicates that C-1/C-2 saturation does not abrogate antimalarial activity, in contrast to the dehydrobruceine series where unsaturation dramatically reduces potency (dehydrobruceine A is approximately 2,100-fold less active than bruceine A against Trypanosoma evansi) [3]. However, quantitative IC50 values for the bruceajavanin series against P. falciparum K1 have not been published, representing a critical data gap.

Antiplasmodial Activity
Data to verify
Growth inhibition of chloroquine-resistant P. falciparum K1 confirmed qualitatively; no IC50 reported
Supports antimalarial probe development; quantitative potency data required
Shared activity with bruceajavanin A; bruceajavanin B inactive
antimalarial Plasmodium falciparum K1 chloroquine-resistant apotirucallane

Physicochemical Differentiation: Chromatographic and Detection Properties Arising from C-1/C-2 Saturation

The saturation of the C-1/C-2 bond in 1,2-dihydrobruceajavanin A eliminates the conjugated enone chromophore present in bruceajavanin A, resulting in distinct UV absorption profiles that directly impact HPLC method development and quantitative analysis [1]. The predicted XLogP values differ: 5.60 for 1,2-dihydrobruceajavanin A versus 5.80 for bruceajavanin A, reflecting a modest but measurable decrease in lipophilicity (ΔXLogP = 0.20) upon saturation [2]. Topological polar surface area (TPSA) is identical at 91.40 Ų for both compounds, indicating that the saturation does not affect hydrogen bonding capacity. The molecular weight increase of 2.10 g/mol (570.80 vs. 568.70) is analytically significant for high-resolution mass spectrometry discrimination. These physicochemical differences necessitate compound-specific analytical reference standards for unambiguous identification in complex plant extracts or biological matrices [3].

Detection Properties
Head-to-head
ΔXLogP 0.20 (5.60 vs 5.80); loss of enone UV chromophore; TPSA 91.40 Ų both
Requires compound-specific reference standard for analytical workflows
UV and MS differentiation mandates separate standards
chromatography UV detection lipophilicity quality control

Chemotaxonomic and Tissue-Specific Distribution: A Discriminator for Extract Sourcing and Standardization

1,2-Dihydrobruceajavanin A has been isolated from the stems of Brucea javanica [1] and additionally from the leaves of Samadera madagascariensis, another Simaroubaceae species endemic to Madagascar [2]. This cross-species distribution within Simaroubaceae contrasts with quassinoids, which are predominantly concentrated in the fruits and seeds of B. javanica (Fructus Bruceae, the traditional medicinal preparation) [3]. Within B. javanica, the stems yield predominantly apotirucallane-type triterpenoids (bruceajavanins, brujavanones), while the fruits and seeds are rich in quassinoids (bruceines, brusatol, bruceantin). This tissue-level compartmentalization of biosynthetic pathways has direct implications for extract sourcing: stem-derived extracts will be enriched in apotirucallane triterpenoids with minimal quassinoid content, whereas fruit-derived extracts will be dominated by potently cytotoxic quassinoids.

Tissue & Species Source
Supporting evidence
B. javanica stems (Indonesia), S. madagascariensis leaves (Madagascar); stem-apotirucallane vs fruit-quassinoid
Guides extract sourcing; stem material required for apotirucallane research
Relative abundance data not published
chemotaxonomy plant tissue specificity Simaroubaceae extract standardization

Structural Distinction from Bruceajavanin B: C-2' Substituent Determines Antiplasmodial Activity

Among the three co-isolated apotirucallane triterpenoids, bruceajavanin B (C33H48O6, MW 540.70) was not reported to inhibit P. falciparum K1 growth, whereas both 1,2-dihydrobruceajavanin A and bruceajavanin A were active [1]. The structural difference lies at the C-2' position of the tetrahydrofuran ring side chain: 1,2-dihydrobruceajavanin A bears an acetoxy group (-OCOCH3), whereas bruceajavanin B bears a methoxy group (-OCH3) [2]. This single substitution results in a molecular formula difference of CH2O (ΔMW = 30.10 g/mol) and eliminates the ester carbonyl functionality. The loss of antiplasmodial activity in bruceajavanin B suggests that the C-2' acetoxy group is a pharmacophoric element for target engagement in P. falciparum. This SAR insight is not obtainable from quassinoid-focused studies, where the pharmacophore is centered on the A-ring enone and C-15 ester moieties.

C-2' Substituent SAR
Head-to-head
Acetoxy active vs. methoxy inactive; ΔMW 30.10 g/mol; TPSA 91.40 vs 74.40 Ų
C-2' acetoxy is a critical pharmacophoric element for antiplasmodial activity
Activity cliff guides medicinal chemistry optimization
structure-activity relationship antiplasmodial acetoxy vs methoxy

1,2-Dihydrobruceajavanin A: Evidence-Based Research and Industrial Application Scenarios


Antimalarial Probe Development Requiring Decoupled Cytotoxicity and Antiplasmodial Activity

1,2-Dihydrobruceajavanin A is suited for antimalarial probe or lead-optimization programs where target-specific antiplasmodial activity must be demonstrated independent of general cytotoxicity. As established in Section 3 (Evidence Items 2 and 3), apotirucallane triterpenoids as a class lack significant cytotoxicity (IC50 > 10 µM against HL-60 and A-549), yet 1,2-dihydrobruceajavanin A retains antiplasmodial activity against chloroquine-resistant P. falciparum K1 [1]. This contrasts with quassinoids, where antimalarial and cytotoxic activities are tightly coupled, complicating selectivity assessment. Researchers should source stem-derived B. javanica extracts or purified 1,2-dihydrobruceajavanin A for mechanism-of-action studies targeting parasite-specific pathways without confounding host cell toxicity [2].

Analytical Reference Standard for Chemotaxonomic Authentication of Brucea javanica Stem-Derived Products

The tissue-specific distribution of 1,2-dihydrobruceajavanin A in B. javanica stems (not fruits) makes it a candidate chemotaxonomic marker for authenticating the botanical origin of stem-derived extracts and distinguishing them from the more common fruit-derived Fructus Bruceae preparations [1]. Its unique molecular formula (C34H50O7) and the absence of the enone UV chromophore (Section 3, Evidence Item 4) permit unambiguous LC-MS and HPLC-UV identification. Procurement of authenticated 1,2-dihydrobruceajavanin A as a reference standard enables quality control laboratories to verify the tissue source of B. javanica raw materials, addressing the regulatory need for botanical ingredient authentication in research-grade extracts [2].

Structure-Activity Relationship Studies on the Apotirucallane Pharmacophore Targeting the C-2' Acetoxy Motif

The activity cliff between 1,2-dihydrobruceajavanin A (C-2' acetoxy, antiplasmodial) and bruceajavanin B (C-2' methoxy, inactive) identifies the C-2' acetoxy as critical for biological activity (Section 3, Evidence Item 6) [1]. This SAR insight supports medicinal chemistry programs focused on semi-synthetic derivatization of the apotirucallane scaffold. Researchers procuring 1,2-dihydrobruceajavanin A can use it as a starting material for systematic modification of the C-2' position, the ring A ketone, and the epoxide moiety to map pharmacophoric requirements for antiplasmodial activity. The structural distinction from bruceajavanin A (saturated vs. unsaturated C-1/C-2) further enables investigation of how ring A oxidation state modulates target engagement [2].

Comparative Natural Product Library Screening for Simaroubaceae Chemotaxonomic Profiling

The confirmed occurrence of 1,2-dihydrobruceajavanin A in two Simaroubaceae genera—Brucea (Indonesia) and Samadera (Madagascar)—supports its use as a chemotaxonomic marker compound for family-level phytochemical profiling [1]. Natural product research groups or botanical extract libraries seeking to characterize Simaroubaceae biodiversity can employ purified 1,2-dihydrobruceajavanin A as an authentic standard for untargeted metabolomics workflows, facilitating the discovery of structurally related apotirucallane triterpenoids from underexplored species. Its distinct physicochemical properties (XLogP 5.60, TPSA 91.40 Ų) aid in predicting chromatographic behavior for method development across diverse Simaroubaceae sample matrices [2].

Application
Selection Property
Validation Focus
Antimalarial probe studies
Cytotoxicity profile differentiation (class-level)
Antiplasmodial vs. cytotoxicity endpoint differentiation
Botanical authentication
Stem-tissue chemotaxonomic marker
LC-MS identity and plant-part sourcing verification
Apotirucallane SAR programs
C-2' acetoxy pharmacophore review
Antiplasmodial activity retention in analogs
Simaroubaceae chemotaxonomic profiling
Cross-species distribution context
Untargeted metabolomics reference standard
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